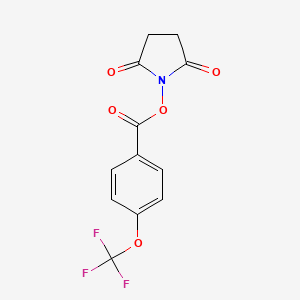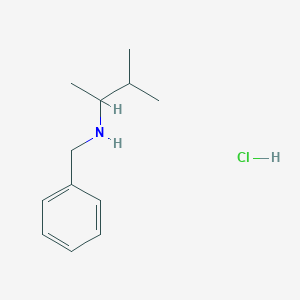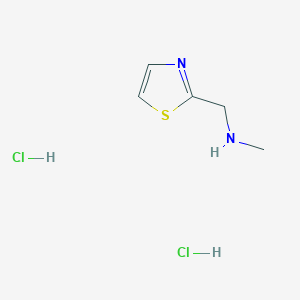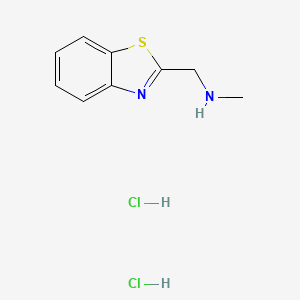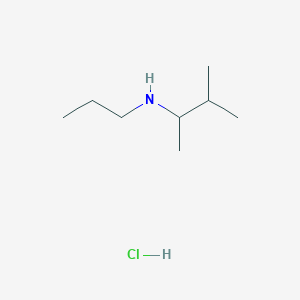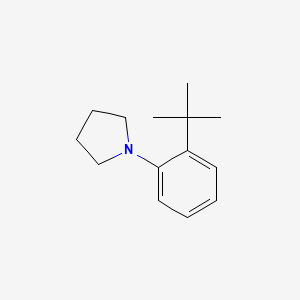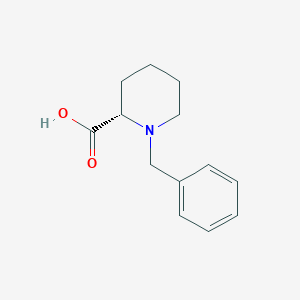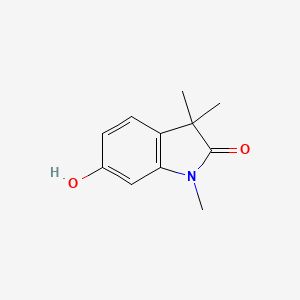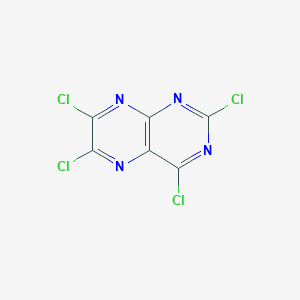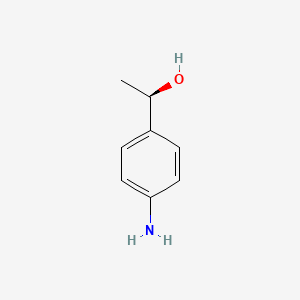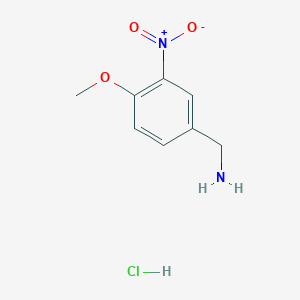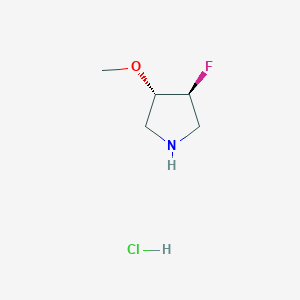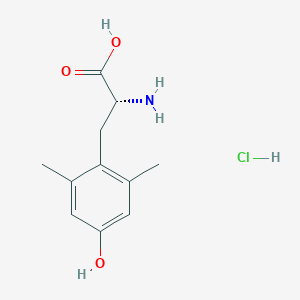![molecular formula C6H12ClN B3115701 Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS No. 2108646-79-1](/img/structure/B3115701.png)
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
Descripción general
Descripción
“Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo [1.1.1]pentane-derived azides for click chemistry applications .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies . For instance, the asymmetric synthesis of four novel BCP-containing sLXm analogues was successfully carried out via a modular approach relying on a Suzuki cross-coupling . Another study reported a unique and highly efficient route for the synthesis of multifunctionalized BCP derivatives, including synthetically useful 3-substituted BCP-amines .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12ClN . The molecular weight is 133.62 g/mol . The InChIKey is XEDGCBXYNYJDNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 133.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 . The exact mass is 133.0658271 g/mol . The monoisotopic mass is also 133.0658271 g/mol . The topological polar surface area is 26 Ų .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Bioisostere Applications
Researchers have developed innovative synthetic methods for creating 3-alkylbicyclo[1.1.1]pentan-1-amines, leveraging [1.1.1]propellane. These methods facilitate the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility as an effective bioisostere for aromatic rings, tert-butyl groups, and alkynes. This breakthrough streamlines the synthesis of key bicyclo[1.1.1]pentan-1-amine building blocks, indicating the compound's potential in drug discovery and development (Hughes et al., 2019).
Difunctionalization Strategies
The radical-mediated difunctionalization of propellane to produce sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane (BCP) derivatives has been demonstrated. This process, under mild photochemical conditions, showcases the compound's broad functional group tolerance and product diversity. It exemplifies a practical preparation method for BCP derivatives, underlining the importance of BCP as a bioisostere in medicinal chemistry (Wu et al., 2021).
Enhancement of Drug Properties
A key application of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is its role as a bioisostere, improving the physicochemical properties of drug molecules. Its incorporation into drug designs has been shown to positively impact key attributes such as metabolic stability and solubility. This is particularly evident in the development of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their subsequent use in metallaphotoredox cross-couplings, illustrating the compound's versatility in creating biaryl isosteres with complex aryl halide substrates (VanHeyst et al., 2020).
Safety and Hazards
“Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” is associated with several safety hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .
Direcciones Futuras
The use of “Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” in modern medicinal chemistry is flourishing . It has come to the fore as bioisosteres of arylamine motifs to reduce the growing concern about the risks of arylamines related to metabolism, bioavailability, and excretion . This capacity may prove to be transformational in the coming years .
Mecanismo De Acción
Target of Action
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, also known as BCPA hydrochloride, is a chemical compound with a unique structure It’s known that bcpa hydrochloride has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e . This suggests that its targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
Given its use in the synthesis of antibacterial agents , it can be inferred that it might interact with bacterial cells or enzymes, leading to their inhibition or destruction
Biochemical Pathways
Considering its role as a precursor in the synthesis of a quinolone antibacterial agent , it might be involved in the inhibition of DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the death of the bacterial cells.
Pharmacokinetics
As a bioisostere of arylamine motifs, bcpa hydrochloride is expected to have improved metabolism, bioavailability, and excretion profiles
Result of Action
Given its use in the synthesis of a quinolone antibacterial agent , it can be inferred that its action might result in the inhibition or destruction of bacterial cells or specific enzymes within these cells.
Propiedades
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-4-6-1-5(2-6)3-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDGCBXYNYJDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2108646-79-1 | |
| Record name | {bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



